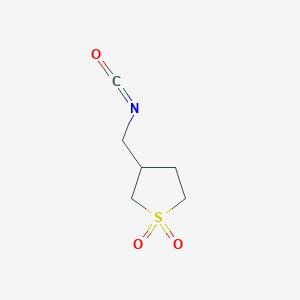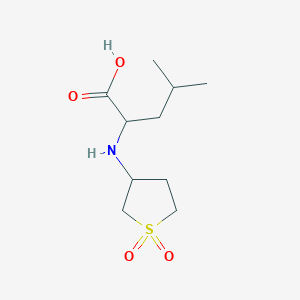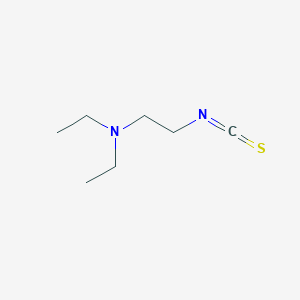
2-(3-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苄基)异吲哚啉-1,3-二酮
描述
The compound "2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione" is a derivative of isoindoline-1,3-dione, which is a core structure in various pharmacologically active molecules. Isoindoline derivatives have been extensively studied due to their wide range of biological activities, including their role as inhibitors of acetylcholinesterase (AChE), an enzyme associated with the progression of Alzheimer's disease .
Synthesis Analysis
The synthesis of isoindoline derivatives can involve various strategies. For example, the synthesis of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione involved crystallization and was evaluated for its AChE inhibitory activity . Another study reported the synthesis of novel 11H-benzo[5,6][1,4]thiazino[3,4-a]isoindol-11-ones through a one-step reaction involving nucleophilic substitution, ring opening, and intramolecular cyclization . Although these methods do not directly describe the synthesis of the compound , they provide insight into the synthetic approaches that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of isoindoline derivatives is often confirmed using various spectroscopic techniques. For instance, the structure of 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione was characterized using 1D and 2D NMR spectroscopy, which included COSY and HSQC techniques to establish correlations between protons and adjacent carbons . These methods are crucial for confirming the molecular structure of synthesized compounds, including the one of interest.
Chemical Reactions Analysis
Isoindoline derivatives can participate in a variety of chemical reactions. The study of 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione synthesis involved a [2+3] cycloaddition reaction, which is a common method for constructing heterocyclic compounds . This suggests that the compound "2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione" could also undergo similar cycloaddition reactions, given the presence of suitable functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoindoline derivatives are influenced by their molecular structure. For example, the presence of substituents on the isoindoline ring can affect the compound's solubility, melting point, and stability. The study of 2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid provided insights into the thermal stability of the compound, which is an important aspect of its physical properties . Although the specific physical and chemical properties of "2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione" are not detailed in the provided papers, similar analyses would be necessary to fully characterize this compound.
科学研究应用
钯催化的铃木-宫浦交叉偶联反应
该化合物用作钯催化的铃木-宫浦交叉偶联反应中的试剂。 这些反应是有机合成领域的基石,可以形成碳-碳键 .
癌症研究和药物开发
它在癌症研究中起着至关重要的作用,有助于合成靶向化疗药物。 这种应用对于开发新的治疗方法和理解癌症生物学至关重要 .
烯烃复分解
该化合物参与烯烃复分解,这是一种化学反应,通过烯烃片段的断裂和再生来重新分配烯烃(碳-碳双键) .
药物递送系统
一项研究表明,用这种硼酸酯对透明质酸进行结构修饰可以开发出一种对活性氧 (ROS) 敏感的药物递送系统。 该系统封装姜黄素以形成纳米粒子,用于靶向递送 .
传感应用
硼酸,包括像这种化合物这样的衍生物,由于它们与二醇和强路易斯碱(如氟化物或氰化物阴离子)的相互作用,被用于各种传感应用中 .
共聚物的合成
未来方向
The future directions for the use of this compound could involve its application in organic synthesis, given the utility of the 1,3,2-dioxaborolane group in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science, suggesting potential future applications in these areas .
作用机制
Mode of Action
The compound’s mode of action involves the formation of reversible covalent bonds with its targets. This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the cell . The exact nature of these changes would depend on the specific target and the context within which the compound is acting.
Biochemical Pathways
Boronic acids and their esters are often used in organic synthesis reactions, including the suzuki-miyaura cross-coupling reaction . In a biological context, the compound could potentially affect various biochemical pathways depending on its specific target.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and the context within which it is acting. Given the compound’s potential to form reversible covalent bonds with hydroxyl groups in various biological targets, it could potentially alter the function of these targets, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s ability to form reversible covalent bonds with its targets could be influenced by the pH of the environment .
生化分析
Biochemical Properties
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione plays a significant role in biochemical reactions, particularly in the context of borylation reactions. This compound interacts with various enzymes and proteins, facilitating the formation of boronate esters. The interaction with enzymes such as palladium catalysts enables the borylation at the benzylic C-H bond of alkylbenzenes, forming pinacol benzyl boronate . Additionally, it is involved in hydroboration reactions with alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Cellular Effects
The effects of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways and cell cycle regulation. The compound’s interaction with cellular proteins can lead to alterations in cell signaling cascades, impacting processes such as cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione exerts its effects through specific binding interactions with biomolecules. The compound’s boron moiety allows it to form reversible covalent bonds with diols and other nucleophiles, facilitating enzyme inhibition or activation. This interaction can lead to changes in gene expression and enzyme activity, ultimately influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione in animal models are dose-dependent. At lower dosages, the compound exhibits beneficial effects on metabolic pathways and cellular functions. At higher dosages, toxic or adverse effects may be observed, including disruptions in cellular homeostasis and potential cytotoxicity. Threshold effects have been identified, indicating the importance of precise dosage control in experimental settings .
Metabolic Pathways
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in borylation and hydroboration reactions highlights its significance in metabolic processes, influencing the synthesis and degradation of key metabolites .
Transport and Distribution
Within cells and tissues, 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, impacting its biochemical activity. The compound’s distribution is influenced by factors such as cellular uptake mechanisms and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)isoindoline-1,3-dione is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects .
属性
IUPAC Name |
2-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BNO4/c1-20(2)21(3,4)27-22(26-20)15-9-7-8-14(12-15)13-23-18(24)16-10-5-6-11-17(16)19(23)25/h5-12H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVHVGXLUGUXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378555 | |
| Record name | 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214360-75-5 | |
| Record name | 2-{[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl]-malononitrile](/img/structure/B1303714.png)










![2-(9H-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-ylsulfanyl)-propionic acid](/img/structure/B1303744.png)